molecular formula C7H8N2O2 B1581583 2-Hydrazinobenzoic acid CAS No. 5326-27-2

2-Hydrazinobenzoic acid

Cat. No.: B1581583
CAS No.: 5326-27-2
M. Wt: 152.15 g/mol
InChI Key: KFGVDCBVGNMCJC-UHFFFAOYSA-N
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Description

2-Hydrazinobenzoic acid is an organic compound with the molecular formula C7H8N2O2. It is a derivative of benzoic acid where the carboxyl group is substituted with a hydrazino group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Mechanism of Action

Target of Action

It’s known that hydrazine derivatives are used as antituberculosis drugs , suggesting that they may target enzymes or proteins involved in the survival and replication of Mycobacterium tuberculosis.

Mode of Action

2-Hydrazinobenzoic acid acts as a proton acceptor, participating in a range of acid-base reactions . When exposed to an acid, the hydrochloride portion of the molecule undergoes protonation, leading to the formation of the hydrochloride anion . This anion can then interact with a base, resulting in the creation of the corresponding salt .

Biochemical Pathways

It’s known that in the presence of copper(ii) chloride, this compound is transformed into 2-chlorobenzoic acid . This transformation suggests that this compound may be involved in redox reactions and could potentially affect pathways related to oxidative stress.

Pharmacokinetics

Its solubility in water suggests that it could be well-absorbed in the gastrointestinal tract and distributed throughout the body

Result of Action

Given its role as a proton acceptor , it may influence the pH balance within cells and potentially affect enzymatic reactions that are sensitive to pH changes.

Action Environment

The action of this compound can be influenced by environmental factors such as pH and the presence of other ions. For example, in the presence of copper(II) chloride, this compound is transformed into 2-chlorobenzoic acid . This suggests that the compound’s action, efficacy, and stability may vary depending on its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydrazinobenzoic acid can be synthesized through the diazotization of anthranilic acid followed by reduction. The process involves dissolving anthranilic acid in hydrochloric acid and cooling the solution. Sodium nitrite is then added to form the diazonium salt, which is subsequently reduced using stannous chloride to yield this compound .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazinobenzoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azobenzene derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly in the presence of electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like acyl chlorides and sulfonyl chlorides are commonly used.

Major Products:

    Oxidation: Azobenzene derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

2-Hydrazinobenzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    4-Hydrazinobenzoic acid: Similar in structure but with the hydrazino group at the para position.

    2-Aminobenzoic acid: Contains an amino group instead of a hydrazino group.

    2-Hydroxybenzoic acid: Contains a hydroxyl group instead of a hydrazino group.

Uniqueness: 2-Hydrazinobenzoic acid is unique due to its hydrazino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in the synthesis of complex organic molecules and in medicinal chemistry for developing new therapeutic agents.

Properties

IUPAC Name

2-hydrazinylbenzoic acid
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InChI

InChI=1S/C7H8N2O2/c8-9-6-4-2-1-3-5(6)7(10)11/h1-4,9H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFGVDCBVGNMCJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40201377
Record name 2-Hydrazinobenzoic acid
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Molecular Weight

152.15 g/mol
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CAS No.

5326-27-2
Record name 2-Hydrazinobenzoic acid
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Record name 2-Hydrazinobenzoic acid
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Record name o-Hydrazinobenzoic acid
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Record name 2-Hydrazinobenzoic acid
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Record name 2-hydrazinobenzoic acid
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Record name 2-HYDRAZINOBENZOIC ACID
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Synthesis routes and methods

Procedure details

A solution of sodium acetate (21.7 g, 0.265 mol) in water (80 mL) is added to a solution of 2-hydrazinobenzoic acid hydrochloride (Aldrich, 50 g, 0.265 mol) in water (1500 mL), resulting in the formation of a thick precipitate. This mixture is refrigerated for three hours, filtered, washed with water (2×50 mL) and ethanol (1×100 mL) and dried under vacuum to give the free acid in 75% yield.
Quantity
21.7 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
1500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure and spectroscopic data for 2-Hydrazinobenzoic acid?

A1: this compound has the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol. Its structure can be characterized using various spectroscopic techniques:

  • IR Spectroscopy: [] This technique helps identify functional groups present in the molecule, such as the carboxylic acid and hydrazine moieties. Characteristic peaks for these groups can be observed in the IR spectrum.
  • NMR Spectroscopy: [, , ] Both ¹H NMR and ¹³C NMR provide information about the environment and connectivity of hydrogen and carbon atoms in the molecule, respectively. This data is crucial for confirming the structure and studying potential conformational changes upon complexation.

Q2: What are the common applications of this compound in chemical synthesis?

A2: this compound serves as a versatile building block in organic synthesis, particularly for constructing heterocyclic compounds.

  • Synthesis of [, , ]Triazolo[1,5-a]quinazolines: [, , , , ] This class of compounds exhibits various biological activities and can be synthesized by reacting this compound with different N-cyano-imidates or dimethyl-n-cyanoimidodithiocarbonate derivatives.
  • Synthesis of Suvorexant Intermediate: [] A key intermediate in the synthesis of Suvorexant, a medication for insomnia, can be prepared starting from this compound hydrochloride. The reaction involves condensation with glyoxal followed by copper-catalyzed cyclization.

Q3: Can this compound be used for metal ion detection?

A3: Yes, a derivative of this compound, 3-mehoxy-4-hydroxybenzaldehyde-2-hydrazinobenzoic acid (MHBHBA), has been investigated as a fluorescence reagent for silver ion (Ag⁺) detection. [] MHBHBA forms a stable complex with Ag⁺, leading to fluorescence quenching. This property enables the development of a sensitive method for determining trace amounts of silver.

Q4: How does the structure of this compound influence its complexation with metal ions?

A4: The presence of both carboxylic acid and hydrazine functional groups in this compound provides multiple sites for metal coordination. [, ] The relative position of these groups, specifically the ortho arrangement of the hydrazine moiety to the carboxylic acid, influences the stability and geometry of the formed complexes.

  • Thermodynamic Studies: [] Thermodynamic parameters like stability constants, enthalpy, and entropy changes obtained from potentiometric titrations provide insights into the nature of metal-ligand interactions. These studies can reveal whether the complexation process is spontaneous, endothermic, and driven by electrostatic or non-electrostatic forces.
  • Spectroscopic Characterization: [] IR spectroscopy can confirm the involvement of specific functional groups in metal coordination by observing shifts in characteristic peaks upon complexation.

Q5: Are there any computational studies on this compound and its derivatives?

A5: Yes, computational chemistry methods like Density Functional Theory (DFT) have been employed to study the structural and electronic properties of 2-methylthio-triazoloquinazoline derivatives, which are synthesized from this compound. [, ] These studies provide valuable information on:

    Q6: What are the future directions for research on this compound and its derivatives?

    A6: Given its versatility as a synthetic building block and its potential in various applications, further research on this compound and its derivatives is warranted. Some potential avenues for exploration include:

    • Exploring Biological Applications: Evaluating the synthesized [, , ]Triazolo[1,5-a]quinazolines and other derivatives for various biological activities, such as antimicrobial, antiviral, and anticancer properties, holds promise for drug discovery.

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